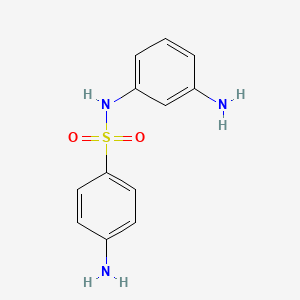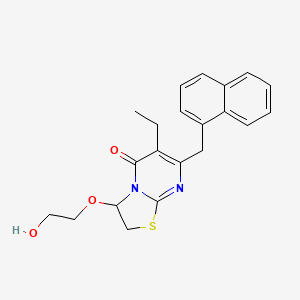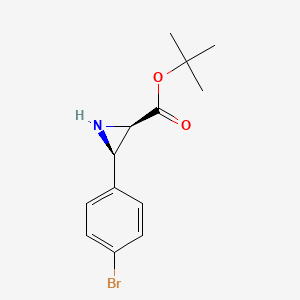![molecular formula C15H26N2O2 B12804716 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 7150-87-0](/img/structure/B12804716.png)
3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is a complex organic compound belonging to the class of bicyclic compounds This compound features a unique structure that includes a bicyclo[321]octane core, which is a common motif in many biologically active molecules, particularly tropane alkaloids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[3.2.1]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This step often requires specific catalysts and controlled reaction conditions to ensure high yield and selectivity.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. This step may involve the use of dimethylamine and appropriate leaving groups under basic conditions.
Final Functionalization: The final step involves the introduction of the propyl chain and the formation of the azabicyclo structure. This can be achieved through a series of alkylation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the dimethylamino group and the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is studied for its potential interactions with biological macromolecules
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure and functional groups make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, catalysts, and other industrially relevant materials.
作用机制
The mechanism of action of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and exerting its effects.
相似化合物的比较
Similar Compounds
Tropane: A bicyclic compound with a similar core structure but different functional groups.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic effects.
Uniqueness
3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is unique due to its specific functional groups and substitution pattern
This detailed overview provides a comprehensive understanding of 3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione, covering its synthesis, reactions, applications, and comparisons with related compounds
属性
CAS 编号 |
7150-87-0 |
|---|---|
分子式 |
C15H26N2O2 |
分子量 |
266.38 g/mol |
IUPAC 名称 |
3-[3-(dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C15H26N2O2/c1-14(2)11-7-8-15(14,3)13(19)17(12(11)18)10-6-9-16(4)5/h11H,6-10H2,1-5H3 |
InChI 键 |
YYIRMWWWGWTKMF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCCN(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



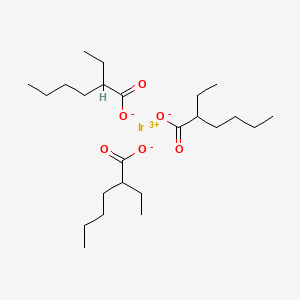

![Diethyl 4-acetyl-8-cyano-5-methyl-1,6,10-triazatricyclo[5.3.0.02,4]deca-5,7,9-triene-2,3-dicarboxylate](/img/structure/B12804643.png)
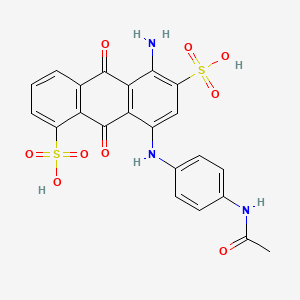

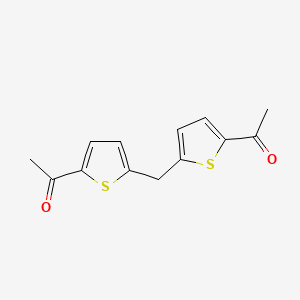
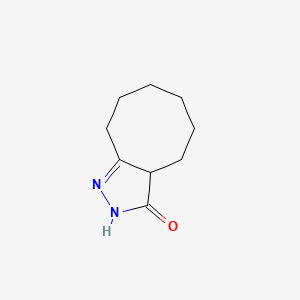

![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)

